molecular formula C9H6F5N B13598631 3-(Perfluorophenyl)azetidine

3-(Perfluorophenyl)azetidine

Cat. No.: B13598631
M. Wt: 223.14 g/mol
InChI Key: CJWLVSOCFDSIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Perfluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a perfluorophenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties of the reaction.

Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is simple, efficient, and general for synthesizing 1-arenesulfonylazetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of microwave irradiation and solid supports can be adapted for larger-scale production, ensuring efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the azetidine ring into different functional groups.

    Substitution: The perfluorophenyl group can undergo substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines.

Scientific Research Applications

3-(Perfluorophenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Perfluorophenyl)azetidine depends on its specific application. For example, as an inhibitor of Stat3, the compound binds irreversibly to the DNA-binding domain of Stat3, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced tumor growth in cancer models.

Comparison with Similar Compounds

3-(Perfluorophenyl)azetidine can be compared with other azetidine-based compounds, such as:

The uniqueness of this compound lies in its perfluorophenyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.

Properties

Molecular Formula

C9H6F5N

Molecular Weight

223.14 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)azetidine

InChI

InChI=1S/C9H6F5N/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12/h3,15H,1-2H2

InChI Key

CJWLVSOCFDSIJP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.